VX-765 -

VX-765

Catalog Number: EVT-8927906
CAS Number:
Molecular Formula: C24H33ClN4O6
Molecular Weight: 509.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

VX-765, also known as Belnacasan, is a potent and selective inhibitor of the interleukin-converting enzyme/caspase-1 sub-family caspases. It is an orally available prodrug that is converted into its active form, VRT-043198, upon administration. VX-765 is currently under investigation for its potential therapeutic applications in treating inflammatory and autoimmune conditions by blocking the hypersensitive response to inflammatory stimuli. It has shown promise in preclinical studies for diseases such as rheumatoid arthritis and skin inflammation, where it effectively reduces disease severity and the expression of inflammatory mediators .

Source and Classification

VX-765 is classified as a small molecule drug and does not have any current approvals for clinical use. It is primarily studied within investigational contexts, with several clinical trials exploring its efficacy and safety . The compound's mechanism of action involves inhibiting caspase-1, which plays a crucial role in the processing of pro-inflammatory cytokines like interleukin-1 beta and interleukin-18 from their inactive precursors .

Synthesis Analysis

Methods

The synthesis of VX-765 involves several chemical reactions to construct its complex molecular structure. The compound is synthesized through a multi-step process that typically includes:

  1. Formation of the Core Structure: The initial steps involve the assembly of the pyrrolidine ring and the incorporation of various functional groups.
  2. Modification of Side Chains: Specific side chains are added to enhance the compound's pharmacological properties.
  3. Prodrug Conversion: VX-765 is designed as a prodrug, which means it undergoes metabolic conversion to become active. This conversion primarily occurs through hydrolytic cleavage by esterases in vivo .

Technical Details

The synthetic route may include protecting group strategies to ensure selective reactions at specific sites on the molecule. Additionally, purification techniques such as chromatography are employed to isolate the final product with high purity.

Molecular Structure Analysis

Structure

The molecular formula of VX-765 is C24H33ClN4O6C_{24}H_{33}ClN_{4}O_{6}, with a molecular weight of 509.00 g/mol. Its structure features several key components:

  • A pyrrolidine ring
  • A chloro-substituted phenyl group
  • An ethoxy-tetrahydrofuran moiety

The structural representation can be described using various notations such as InChI or SMILES:

  • InChI: 1S/C24H33ClN4O6/c1-5-34-23-16(12-18(30)35-23)27-21(32)17-7-6-10-29(17)22(33)19(24(2,3)4)28-20(31)13-8-9-15(26)14(25)11-13/h8-9,11,16-17,19,23H,5-7,10,12,26H2,1-4H3,(H,27,32)(H,28,31)/t16-,17-,19+,23+/m0/s1 .

Data

The compound's stereochemistry is crucial for its biological activity; thus, specific stereoisomers are synthesized to ensure optimal binding to its target enzymes.

Chemical Reactions Analysis

Reactions

VX-765 primarily functions through its inhibition of caspase-1 activity. The compound has been shown to inhibit the release of interleukin-1 beta and interleukin-18 in response to inflammatory stimuli such as lipopolysaccharides .

Technical Details

In vitro assays demonstrate that VX-765 effectively blocks caspase activity at low concentrations (IC50 values around 700 pM for interleukin-related responses). The compound does not significantly affect other cytokines like tumor necrosis factor-alpha or interleukin-six .

Mechanism of Action

VX-765 exerts its effects by selectively inhibiting caspase-1. This enzyme processes inactive precursors of pro-inflammatory cytokines into their active forms. By blocking this activation pathway, VX-765 reduces inflammation associated with various diseases:

  1. Caspase Inhibition: It binds competitively to the active site of caspase-1.
  2. Cytokine Regulation: The inhibition leads to decreased levels of inflammatory cytokines in various models of disease .

Data from studies indicate that VX-765 can significantly reduce immune activation markers and viral loads in models of HIV infection by preventing CD4 T-cell pyroptosis .

Physical and Chemical Properties Analysis

Physical Properties

VX-765 is characterized by its solid state at room temperature with moderate solubility in organic solvents. Its melting point and solubility characteristics are essential for formulation development.

Chemical Properties

The compound exhibits stability under physiological conditions but requires careful handling due to its potent biological activity. Its interactions with biological systems are primarily mediated through specific binding to caspases.

Relevant data include:

  • Empirical Formula: C24H33ClN4O6C_{24}H_{33}ClN_{4}O_{6}
  • Molecular Weight: 509.00 g/mol
    These properties inform potential formulations for therapeutic use .
Applications

Scientific Uses

VX-765 has been investigated for various applications in scientific research:

  1. Inflammatory Diseases: It shows potential in treating conditions characterized by excessive inflammation such as rheumatoid arthritis.
  2. Infectious Diseases: Research indicates efficacy in reducing HIV-related inflammation and preserving immune cell populations during infection.
  3. Cancer Research: Its role in modulating immune responses may offer insights into cancer therapies targeting inflammatory pathways.
Introduction to Caspase-1 Inhibition in Inflammatory Pathways

Role of Caspase-1 in Inflammasome Activation and Proinflammatory Cytokine Release

Caspase-1 (interleukin-1 converting enzyme) is a cysteine protease that serves as the central effector component of inflammasomes—multiprotein complexes assembled in response to pathogen-associated molecular patterns or damage-associated molecular patterns. Upon activation, Caspase-1 catalyzes the proteolytic maturation of the proinflammatory cytokines interleukin-1β and interleukin-18 into their biologically active forms. This enzymatic process is indispensable for the initiation of innate immune responses. Crucially, Caspase-1 also cleaves gasdermin D, triggering pyroptosis—a highly inflammatory form of programmed cell death characterized by plasma membrane rupture and release of intracellular contents that further amplifies inflammatory cascades [2] [10].

VX-765 (Belnacasan) is an orally bioavailable prodrug rapidly converted by esterases in plasma to its active metabolite, VRT-043198. This metabolite functions as a potent, selective inhibitor of Caspase-1 (and closely related Caspase-4) through irreversible covalent modification of the catalytic cysteine residue (Cys285/Cys397) within the enzyme's active site [2] [7]. Biochemical analyses demonstrate that VX-765 suppresses interleukin-1β and interleukin-18 secretion in a dose-dependent manner. In vitro studies using lipopolysaccharide-primed human myeloid cells show that VX-765 achieves >50% inhibition of interleukin-1β secretion at concentrations as low as 5 µM, with near-complete blockade observed at 20 µM [2].

Beyond cytokine processing, VX-765 effectively blocks pyroptosis. This is evidenced by reduced lactate dehydrogenase release and decreased uptake of membrane-impermeable dyes in cells exposed to canonical inflammasome activators like adenosine triphosphate or nigericin. Mechanistically, this correlates with inhibition of gasdermin D cleavage, preventing the formation of plasma membrane pores [10].

Table 1: Molecular Actions of VX-765 in Inflammasome Signaling

Target ProcessMechanism of VX-765 ActionKey Experimental Evidence
Cytokine MaturationInhibits cleavage of pro-interleukin-1β/pro-interleukin-18Dose-dependent reduction in interleukin-1β/interleukin-18 in cell supernatants [2]
Pyroptosis ExecutionPrevents gasdermin D cleavageReduced lactate dehydrogenase release; Annexin V/propidium iodide staining patterns [10]
Inflammasome AssemblyDisrupts NLRP3-ASC-Caspase-1 interactionCo-immunoprecipitation showing reduced complex formation [10]
Non-canonical InflammasomeInhibits Caspase-4 activityReduced interleukin-1β in lipopolysaccharide-sensing assays [2]

Furthermore, recent investigations reveal that VX-765 exerts upstream effects on inflammasome assembly. In macrophages stimulated with lipopolysaccharide and adenosine triphosphate, VX-765 treatment significantly reduces the oligomerization of the apoptosis-associated speck-like protein containing a caspase activation and recruitment domain and the recruitment of Caspase-1 to the nucleotide-binding oligomerization domain, leucine-rich repeat-containing receptor family pyrin domain-containing 3 complex. This suggests that Caspase-1 activity may contribute to a positive feedback loop stabilizing the inflammasome structure [10].

Rationale for Targeting Caspase-1 in Immune Dysregulation and Disease Pathogenesis

Dysregulated Caspase-1 activity is implicated in the pathogenesis of diverse sterile and infection-associated inflammatory diseases. Persistent inflammasome activation leads to excessive cytokine release and tissue damage, creating a self-perpetuating cycle of inflammation. VX-765 represents a rational therapeutic strategy to interrupt this cycle by targeting the common effector mechanism downstream of multiple inflammasome triggers.

Acute Inflammatory Pathologies:In experimental acute liver failure models induced by D-galactosamine and lipopolysaccharide, VX-765 treatment significantly reduces mortality rates (by approximately 40%), attenuates hepatic necrosis, and lowers serum levels of alanine aminotransferase and aspartate aminotransferase. This protection is mechanistically linked to peroxisome proliferator-activated receptor α upregulation and subsequent suppression of pyroptosis-associated proteins (Caspase-1, gasdermin D) and inflammatory cytokines (interleukin-1β, interleukin-18) [1]. Similarly, in endothelial cell models under proatherogenic lipid stress (lysophosphatidylcholine), Caspase-1 inhibition with VX-765 enhances vascular endothelial growth factor receptor 2 signaling and improves tube formation—a critical process in angiogenesis essential for ischemic tissue repair [5].

Chronic Inflammatory and Metabolic Disorders:VX-765 demonstrates efficacy in chronic disease models characterized by underlying inflammasome activity. In diabetic nephropathy, VX-765 (5 µM in vitro; 50 mg/kg in vivo) ameliorates renal inflammation and extracellular matrix accumulation. It achieves this by suppressing the nicotinamide adenine dinucleotide phosphate oxidase 1/reactive oxygen species/nuclear factor kappa-B pathway, leading to decreased expression of interleukin-1β, interleukin-6, and tumor necrosis factor-α in high glucose-exposed mesangial cells and streptozotocin-treated rat kidneys [4]. In atherosclerosis-prone apolipoprotein E-deficient or low-density lipoprotein receptor-deficient mice, VX-765 administration reduces plaque burden by approximately 35-50%. This occurs through dual mechanisms: 1) promotion of macrophage mitophagy (increased light chain 3-II/light chain 3-I ratio and Parkin Ser65 phosphorylation) and efferocytosis (enhanced phagocytosis of apoptotic cells), and 2) inhibition of foam cell formation and macrophage migration [10].

Neurological and Infectious Diseases:In aged Alzheimer disease transgenic mice (J20 model) exhibiting significant amyloid beta peptide deposition and cognitive deficits, VX-765 treatment (50 mg/kg three times/week) restores episodic and spatial memory performance. Notably, this cognitive improvement correlates with recovery of hippocampal synaptophysin levels and dendritic spine density, but occurs independently of changes in amyloid beta peptide burden or glial activation markers—highlighting a direct neuroprotective effect potentially via inhibition of neuronal Caspase-1/Caspase-6 pathways [8]. In humanized mouse models of human immunodeficiency virus-1 infection, early VX-765 intervention reduces plasma viral load by approximately 0.6 log10 copies/milliliter, decreases splenic total human immunodeficiency virus-1 deoxyribonucleic acid (a reservoir marker) by >60%, and attenuates CD4+ T cell depletion. This protection is associated with diminished systemic levels of interleukin-18 and tumor necrosis factor-α, indicating blunted immune activation [9].

Table 2: Preclinical Efficacy of VX-765 Across Disease Models

Disease ModelKey Pathological Features TargetedObserved Outcomes with VX-765Proposed Mechanism
Acute Liver Failure [1]Hepatocyte pyroptosis; Cytokine storm↓ Mortality (40%); ↓ ALT/AST; ↓ IL-1β/IL-18PPARα upregulation; Caspase-1/gasdermin D inhibition
Diabetic Nephropathy [4]Renal inflammation; Fibrosis↓ Albuminuria; ↓ ECM proteins; ↓ IL-1β/IL-6/TNF-αNOX1/ROS/NF-κB pathway suppression
Atherosclerosis [10]Plaque formation; Macrophage dysfunction↓ Plaque area (35-50%); ↑ Efferocytosis; ↓ Foam cellsMitophagy promotion; NLRP3 inflammasome disassembly
Alzheimer Disease [8]Synaptic loss; Cognitive declineRestored memory; ↑ Synaptophysin; ↑ Dendritic spinesNeuronal Caspase-1/Caspase-6 axis inhibition
Human Immunodeficiency Virus-1 [9]CD4+ T cell depletion; Viral reservoir↓ Viral load; ↓ Total HIV-DNA; ↑ CD4+ T cells; ↓ IL-18/TNF-αInflammasome inactivation in lymphoid tissue

The broad therapeutic potential of VX-765 underscores the centrality of Caspase-1 across disparate disease states. Its ability to modulate multiple facets of the inflammatory cascade—cytokine release, pyroptosis, phagocytic clearance, and metabolic dysfunction—positions it as a versatile candidate for conditions driven by innate immune dysregulation. Crucially, efficacy in models with established pathology (e.g., aged Alzheimer disease mice, advanced atherosclerosis) supports potential application beyond early disease intervention [8] [10]. While clinical translation faces challenges, including termination of earlier trials for non-specified safety concerns [6], the robust preclinical evidence base continues to validate Caspase-1 as a high-value target. Future development may benefit from biomarker-driven patient selection (e.g., elevated interleukin-18, Caspase-1 activity assays) and combination strategies with disease-modifying agents.

Properties

Product Name

VX-765

IUPAC Name

1-[2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-(2-ethoxy-5-oxooxolan-3-yl)pyrrolidine-2-carboxamide

Molecular Formula

C24H33ClN4O6

Molecular Weight

509.0 g/mol

InChI

InChI=1S/C24H33ClN4O6/c1-5-34-23-16(12-18(30)35-23)27-21(32)17-7-6-10-29(17)22(33)19(24(2,3)4)28-20(31)13-8-9-15(26)14(25)11-13/h8-9,11,16-17,19,23H,5-7,10,12,26H2,1-4H3,(H,27,32)(H,28,31)

InChI Key

SJDDOCKBXFJEJB-UHFFFAOYSA-N

Canonical SMILES

CCOC1C(CC(=O)O1)NC(=O)C2CCCN2C(=O)C(C(C)(C)C)NC(=O)C3=CC(=C(C=C3)N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.